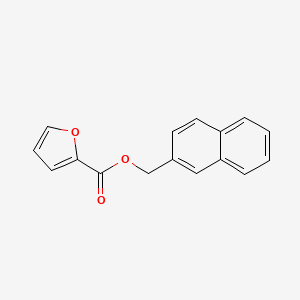

2-naphthylmethyl 2-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-ylmethyl furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-16(15-6-3-9-18-15)19-11-12-7-8-13-4-1-2-5-14(13)10-12/h1-10H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZYHNIXKVYLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)COC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthylmethyl 2 Furoate

Direct Esterification Approaches

Direct esterification represents the most straightforward method for synthesizing 2-naphthylmethyl 2-furoate. This typically involves the reaction of 2-furoic acid with 2-naphthylmethanol in the presence of a catalyst.

Acid-Catalyzed Condensation of 2-Furoic Acid and 2-Naphthylmethanol

The classical Fischer-Speier esterification is a widely employed method for this synthesis. In this reaction, 2-furoic acid and 2-naphthylmethanol are heated in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the 2-furoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of 2-naphthylmethanol.

Commonly used acid catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. conicet.gov.ar The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is often necessary to remove the water produced during the reaction, for instance, by azeotropic distillation.

Optimized Reaction Conditions and Catalyst Screening for Esterification

To enhance the yield and efficiency of the direct esterification process, significant research has focused on optimizing reaction conditions and exploring various catalysts. The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that can influence the outcome of the synthesis.

Catalyst Screening:

A range of catalysts have been investigated for the esterification of 2-furoic acid. While traditional homogeneous mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. This has led to the exploration of solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact. Examples of solid acid catalysts that have shown promise in esterification reactions include tungstophosphoric acid supported on zirconia. conicet.gov.ar The use of such heterogeneous catalysts can simplify the work-up procedure and contribute to a more environmentally friendly process. conicet.gov.ar

Optimization of Reaction Parameters:

The optimization of reaction conditions is crucial for maximizing the yield of this compound. This involves a systematic study of variables such as:

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition of the reactants or product.

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol (2-naphthylmethanol), can shift the equilibrium towards the product side.

Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate. An optimal loading needs to be determined to ensure efficient catalysis without unnecessary cost or side reactions.

| Parameter | Condition | Effect on Yield |

| Catalyst | Sulfuric Acid | High |

| p-Toluenesulfonic Acid | High | |

| Tungstophosphoric Acid/Zirconia | Good, reusable | |

| Temperature | 80-120 °C | Increased rate, potential for side reactions |

| Reactant Ratio | Excess 2-naphthylmethanol | Shifts equilibrium to product |

| Water Removal | Azeotropic distillation | Drives reaction to completion |

Alternative Synthetic Routes

Beyond direct esterification, several alternative strategies can be employed for the synthesis of this compound, offering potential advantages in terms of reaction conditions and substrate scope.

Transesterification Strategies for Furoate Esters

Transesterification involves the reaction of a pre-existing furoate ester, such as methyl 2-furoate or ethyl 2-furoate, with 2-naphthylmethanol in the presence of a catalyst. This method can be particularly useful when the starting furoate ester is readily available or when direct esterification is problematic.

The reaction is typically catalyzed by either an acid or a base. Acid catalysts, similar to those used in direct esterification, can be employed. Base catalysts, such as sodium methoxide (B1231860) or titanium alkoxides, are also effective. The choice of catalyst can influence the reaction rate and selectivity. For instance, titanium tetraisopropoxide has been used as a Lewis acid catalyst in transesterification reactions. google.com

Coupling Reactions Involving Furoyl Halides or Anhydrides and 2-Naphthylmethanol

A highly effective method for forming the ester linkage involves the use of an activated derivative of 2-furoic acid, such as 2-furoyl chloride or 2-furoic anhydride (B1165640). These reagents are significantly more reactive than the parent carboxylic acid and readily react with 2-naphthylmethanol.

The reaction of 2-furoyl chloride with 2-naphthylmethanol is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. wikipedia.org The base serves to neutralize the hydrochloric acid that is formed as a byproduct, preventing it from protonating the alcohol and deactivating it. This method is often preferred for small-scale syntheses or when mild reaction conditions are required. 2-Furoyl chloride itself is a useful intermediate in the synthesis of various pharmaceutical compounds. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Key Features |

| Methyl 2-furoate | 2-Naphthylmethanol | Acid or Base (e.g., Sodium Methoxide) | Equilibrium-driven; useful if starting ester is available. |

| 2-Furoyl Chloride | 2-Naphthylmethanol | Base (e.g., Pyridine) | High reactivity; proceeds under mild conditions. |

Palladium-Catalyzed Carbonylation Approaches to Furan (B31954) Esters

More advanced synthetic strategies involve the use of palladium catalysis to construct the furan ester core. While not a direct synthesis of this compound from pre-formed furan rings in all cases, these methods are powerful for creating substituted furan esters which could then be converted to the target molecule.

Palladium-catalyzed carbonylation reactions typically involve the coupling of an organic halide, carbon monoxide, and an alcohol. nih.gov For instance, a 2-halofuran could be coupled with carbon monoxide and 2-naphthylmethanol in the presence of a palladium catalyst to yield this compound. These reactions often require a ligand, such as Xantphos, to stabilize the palladium catalyst and facilitate the reaction. nih.gov

Another approach is the palladium-catalyzed oxidative carbonylation of suitable precursors, such as (Z)-2-en-4-yn-1-ols, which can lead to the formation of furan-2-acetic esters. acs.org While this specific example does not directly yield 2-furoates, it demonstrates the utility of palladium catalysis in constructing furan ring systems with ester functionalities. These methods offer a high degree of control and can be adapted for the synthesis of a wide range of furan derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on improving the efficiency and environmental footprint of the manufacturing process. Key areas of development include the adoption of alternative energy sources like microwave irradiation and the use of solvents derived from renewable sources or, ideally, the elimination of solvents altogether. Furthermore, a significant aspect of greening the synthesis of this compound involves sourcing its molecular building blocks from renewable biomass rather than petrochemical feedstocks.

Solvent-Free and Microwave-Assisted Synthetic Protocols

Traditional chemical syntheses often rely on large quantities of volatile organic solvents, which can be hazardous and environmentally damaging. Modern approaches seek to minimize or eliminate their use. Solvent-free reactions, conducted with neat reactants, can lead to higher efficiency, easier product separation, and a significant reduction in waste. researchgate.net For the synthesis of esters like this compound, a solvent-free approach could involve the direct esterification of 2-furoic acid and 2-naphthylmethanol, potentially catalyzed by a solid, reusable acid catalyst. researchgate.net This method has the advantages of operational simplicity and alignment with green chemistry goals. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.net By using microwave energy to directly and efficiently heat the reactants, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher product yields and purities. conicet.gov.armdpi.commdpi.com While specific research on the microwave-assisted synthesis of this compound is not extensively documented, studies on analogous compounds, such as methyl 2-furoate, demonstrate the potential of this technology. For instance, the production of methyl 2-furoate from furfural (B47365) has been achieved in a catalyst-free process under microwave irradiation, showcasing a tandem oxidation-esterification reaction. conicet.gov.ar This approach represents a significant improvement over conventional heating methods by saving energy and simplifying the process. conicet.gov.ar

Research on the microwave-assisted, catalyst-free production of methyl 2-furoate from furfural provides valuable insights that could be extrapolated to the synthesis of this compound. The table below summarizes key findings from a study on this process.

Table 1: Microwave-Assisted Synthesis of Methyl 2-Furoate

This table is based on data for the synthesis of a related compound, methyl 2-furoate, and is presented to illustrate the potential of microwave-assisted methods.

| Reaction Time (min) | Temperature (°C) | Molar Ratio (Furfural:Oxidant:Methanol) | Conversion (%) | Selectivity for Methyl 2-Furoate (%) |

| 120 | 120 | 1:3:20 | 100 | 69 |

| 60 | 120 | 1:3:20 | 85 | 65 |

| 30 | 120 | 1:3:20 | 70 | 60 |

| 15 | 120 | 1:3:20 | 55 | 58 |

Data sourced from a study on the catalyst-free synthesis of methyl 2-furoate using microwave irradiation. conicet.gov.ar

Exploration of Bio-Based Precursors for Furoate Moiety

A cornerstone of green chemistry is the use of renewable feedstocks. The furoate moiety of this compound is particularly well-suited for derivation from biomass. The precursor, 2-furoic acid, is an organic compound that can be produced from furfural, a platform chemical obtained from the dehydration of sugars found in lignocellulosic biomass such as corn cobs and bran. wikipedia.orgrsc.org The name "furoic acid" itself is derived from the Latin word furfur, meaning bran, which was its original source. wikipedia.org

The industrial production of 2-furoic acid often involves the oxidation of furfural. wikipedia.org While traditional chemical methods like the Cannizzaro reaction exist, they are limited to a 50% theoretical yield. wikipedia.org More sustainable and efficient routes are being actively explored, including biocatalytic methods. For example, microorganisms like Nocardia corallina have been shown to oxidize furfural to 2-furoic acid with high yields. wikipedia.org This bio-catalytic approach avoids harsh reaction conditions and the co-production of byproducts. wikipedia.org

Table 2: Comparison of Synthetic Routes to 2-Furoic Acid from Furfural

| Method | Reactant | Product Yield | Key Features |

| Cannizzaro Reaction | Furfural | ~50% | Produces 1:1 ratio of 2-furoic acid and furfuryl alcohol; economical as both products have commercial value. wikipedia.org |

| Biocatalysis (Nocardia corallina) | Furfural | 88% | High yield, environmentally benign conditions, not yet commercialized. wikipedia.org |

| Biocatalysis (Nocardia corallina) | Furfuryl alcohol | 98% | Very high yield, demonstrates versatility of the biocatalyst. wikipedia.org |

The broader field of biorefining continues to identify and utilize various furan-based compounds derived from biomass. Chemicals such as 5-hydroxymethylfurfural (B1680220) (HMF) and 2,5-furandicarboxylic acid (FDCA) are recognized as key bio-based platform chemicals. nih.govnih.gov FDCA, in particular, is considered a top value-added chemical from biomass and a green alternative to petroleum-derived terephthalic acid for polymer production. nih.govnih.govacs.org The established and expanding pathways to produce these furan derivatives from renewable resources underscore the feasibility and attractiveness of sourcing the furoate portion of this compound from non-fossil fuel-based origins. rsc.orgchempoint.com

Advanced Spectroscopic and Structural Elucidation of 2 Naphthylmethyl 2 Furoate

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Detailed ¹H and ¹³C NMR Chemical Shift Assignments for Structural Confirmation

Specific, experimentally determined ¹H and ¹³C NMR chemical shift data for 2-naphthylmethyl 2-furoate are not available.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

Detailed 2D NMR (COSY, HSQC, HMBC, NOESY) spectra and analysis for this compound, which would be essential for confirming the connectivity of the naphthylmethyl and furoate moieties and for analyzing the compound's conformational preferences, could not be located.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

An experimental FTIR spectrum for this compound, which would reveal characteristic absorption bands for its ester, aromatic, and ether functional groups, is not available.

Raman Spectroscopy for Molecular Vibrational Analysis

Similarly, specific Raman spectroscopy data for this compound, which would provide complementary information on its molecular vibrations, is not documented in the searched resources.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

Precise mass measurement and detailed fragmentation analysis from high-resolution mass spectrometry of this compound are not available. This information would be crucial for confirming the elemental composition and understanding the molecule's behavior under mass spectrometric conditions.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

As of the latest available research, a definitive crystal structure for this compound determined by single-crystal X-ray diffraction has not been reported in publicly accessible literature. Consequently, specific crystallographic data such as unit cell dimensions, space group, and precise atomic coordinates for this compound are not available.

The determination of a molecule's three-dimensional arrangement in the solid state through X-ray crystallography is fundamental to understanding its physical and chemical properties. This technique provides unequivocal insights into the molecular conformation (the spatial arrangement of atoms) and the crystal packing (the arrangement of molecules relative to each other in the crystal lattice).

While a specific structure for this compound is not available, general principles of crystal engineering and the known structures of related compounds can offer hypotheses about its potential solid-state characteristics. For instance, studies on other furoate-containing molecules, such as mometasone (B142194) furoate, have detailed their packing and intermolecular interactions. nih.gov Similarly, analyses of various molecular crystals provide a framework for understanding the types of non-covalent interactions that dictate crystal architecture. nih.govnih.gov

It would be anticipated that the crystal packing of this compound would be governed by a combination of intermolecular forces. These would likely include:

π-π stacking interactions: Arising from the aromatic naphthyl and furan (B31954) rings.

C-H···O hydrogen bonds: Involving the ester group and hydrogen atoms on the aromatic rings.

The conformational flexibility of the molecule, particularly rotation around the ester linkage and the methylene (B1212753) bridge, would be a key determinant of the final crystal packing arrangement. The interplay between optimizing intermolecular interactions and achieving a favorable molecular conformation would define the structure. mdpi.com Without experimental data, however, any discussion of the specific dihedral angles, bond lengths, and packing motifs remains speculative. The acquisition of single crystals of this compound suitable for X-ray diffraction analysis would be required to elucidate these structural details definitively.

Computational and Theoretical Investigations of 2 Naphthylmethyl 2 Furoate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. arxiv.org These calculations provide a foundational understanding of a molecule's behavior at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is particularly effective for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms—the ground state—by locating the minimum energy on the potential energy surface. stackexchange.comresearchgate.net

For 2-naphthylmethyl 2-furoate, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311G**, would predict key geometric parameters. mdpi.com This would include the bond lengths between the carbon, hydrogen, and oxygen atoms, the bond angles that define the molecule's shape, and the dihedral angles that describe the rotation around single bonds, particularly the ester linkage and its connection to the naphthyl and furan (B31954) rings. researchgate.net The analysis would reveal the planarity of the aromatic rings and how the ester group orients itself relative to these rings, which is crucial for understanding steric hindrance and intermolecular interactions. mdpi.com

The following table outlines the kind of structural data that would be generated from a DFT geometry optimization study.

Interactive Table: Predicted Ground State Geometrical Parameters for this compound via DFT

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | Furan(C) | Carbonyl(C) | - | Value in Å |

| Bond Length | Carbonyl(C) | Ester(O) | - | Value in Å |

| Bond Length | Ester(O) | Methylene(CH2) | - | Value in Å |

| Bond Length | Methylene(CH2) | Naphthyl(C) | - | Value in Å |

| Bond Angle | Furan(C) | Carbonyl(C) | Ester(O) | Value in Degrees |

| Bond Angle | Carbonyl(C) | Ester(O) | Methylene(CH2) | Value in Degrees |

| Dihedral Angle | Furan Ring Plane | Ester Plane | - | Value in Degrees |

| Dihedral Angle | Ester Plane | Naphthyl Ring Plane | - | Value in Degrees |

Note: The values in this table are placeholders representing the type of data that would be obtained from a specific DFT calculation. Actual values are dependent on the chosen functional and basis set.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. ossila.comrsc.org A large gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. researchgate.netwuxiapptec.com For this compound, a HOMO-LUMO analysis would map the distribution of these orbitals. It is expected that the HOMO would be located primarily on the electron-rich naphthalene (B1677914) and furan rings, while the LUMO might be centered on the electron-withdrawing carbonyl group of the ester. This analysis helps predict sites susceptible to nucleophilic or electrophilic attack.

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | Calculated Value |

| LUMO Energy | Calculated Value |

| HOMO-LUMO Gap (ΔE) | Calculated Value |

Note: These values are placeholders. A smaller energy gap (ΔE) would imply higher chemical reactivity. stackexchange.com

Computational methods are instrumental in validating experimental findings. After geometry optimization, the calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the C=O stretch of the ester or the C-H bends of the aromatic rings. Comparing these predicted spectra with experimental data helps confirm the synthesized structure.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.govacs.org This involves calculating the magnetic shielding around each nucleus (¹H and ¹³C). nih.gov These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR data to assign peaks and confirm the molecular structure. rsc.org For this compound, this would be crucial for distinguishing between the many different aromatic and aliphatic protons and carbons.

Interactive Table: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Functional Group / Atom | Predicted Value | Experimental Value |

| Vibrational Frequency (IR) | C=O Stretch (Ester) | Value in cm⁻¹ | Value in cm⁻¹ |

| Vibrational Frequency (IR) | C-O-C Stretch (Ester) | Value in cm⁻¹ | Value in cm⁻¹ |

| ¹³C NMR Chemical Shift | Carbonyl Carbon | Value in ppm | Value in ppm |

| ¹H NMR Chemical Shift | Methylene (B1212753) Protons (-CH₂-) | Value in ppm | Value in ppm |

Note: This table illustrates how theoretical calculations are used to validate experimental results. The predicted values are highly dependent on the computational method and solvent model used.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, this compound can exist in multiple conformations, or rotational isomers (rotamers). Conformational analysis aims to identify the most stable of these arrangements and understand the energy barriers between them. calcus.cloud

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational space of a molecule. calcus.cloudmdpi.com By simulating the movement of atoms over time based on a force field, MD allows the molecule to overcome energy barriers and sample various conformations. nih.govethz.ch For this compound, an MD simulation would reveal the flexibility of the ester linkage and the preferred orientations of the naphthyl and furoate rings relative to each other. This is particularly important for understanding how the molecule might interact with other molecules or biological targets, as its shape can change dynamically. mdpi.com The simulation would generate an ensemble of conformations, providing a picture of the molecule's structural diversity. nih.gov

A Potential Energy Surface (PES) is a map that describes a molecule's energy as a function of its geometry. libretexts.orgslideshare.net By systematically rotating specific bonds (i.e., changing dihedral angles) and calculating the energy at each step, a PES can be constructed. For this compound, mapping the PES for rotation around the C-O and O-CH₂ bonds of the ester linkage would be particularly insightful. nih.gov This map would show the energy minima, which correspond to stable conformers, and the saddle points, which represent the transition states and energy barriers between them. scribd.com Such an analysis quantifies the energetic cost of moving from one conformation to another and identifies the most likely shapes the molecule will adopt at a given temperature. researchgate.net

Reactivity Prediction and Mechanistic Insights

Computational chemistry provides powerful tools to predict the most likely pathways for chemical reactions and to characterize the fleeting transition states that govern reaction rates. For this compound, these investigations primarily concern the ester group's susceptibility to hydrolysis or transesterification and the reactivity of its two aromatic systems, the furan and naphthalene rings, towards electrophilic attack.

Transition State Characterization for Ester Hydrolysis or Transesterification

Under basic conditions, the reaction, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This leads to the formation of a tetrahedral intermediate. Computational studies on similar esters reveal that this intermediate is a true energy minimum on the potential energy surface. upc.eduic.ac.uk The subsequent collapse of this intermediate to form the carboxylate and alcohol is the rate-determining step, and its transition state is of significant interest. The characterization of this transition state typically involves locating a first-order saddle point on the potential energy surface, which possesses a single imaginary frequency corresponding to the bond-breaking and bond-forming coordinates of the reaction.

Acid-catalyzed hydrolysis, on the other hand, begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the leaving group (2-naphthylmethanol) is expelled. Computational models of this process for other esters help in elucidating the energetics of each step and the structure of the associated transition states. ic.ac.ukresearchgate.net

Transesterification would follow a similar mechanistic pathway, with an alcohol molecule taking the place of the water molecule as the nucleophile. The nature of the substituent groups on the ester can influence the stability of the transition state and, consequently, the reaction rate. For instance, the Hammett equation can be used to quantify the effect of substituents on the reaction kinetics, with the Hammett ρ value indicating the sensitivity of the reaction to electronic effects. arkat-usa.orgwikipedia.org

Table 1: Predicted Key Features of Transition States in the Hydrolysis of this compound (Based on Analogous Systems)

| Reaction Condition | Key Transition State Feature | Expected Geometry at Carbonyl Carbon | Important Stabilizing/Destabilizing Factors |

| Basic Hydrolysis | Formation of tetrahedral intermediate | Tetrahedral | Stabilization of the developing negative charge on the oxygen atoms. |

| Collapse of tetrahedral intermediate | Trigonal bipyramidal-like | Leaving group ability of the 2-naphthylmethoxide group. | |

| Acid-Catalyzed Hydrolysis | Nucleophilic attack on protonated carbonyl | Tetrahedral | Activation by protonation; stabilization of positive charge. |

| Departure of the protonated leaving group | Trigonal bipyramidal-like | Stability of the 2-naphthylmethyl carbocationic character. |

Computational Studies on Electrophilic Aromatic Substitution on Furan and Naphthalene Rings

The this compound molecule possesses two aromatic rings, furan and naphthalene, both of which can undergo electrophilic aromatic substitution. Computational methods are invaluable for predicting the regioselectivity of such reactions by assessing the relative stabilities of the possible intermediates, often referred to as sigma-complexes or arenium ions. nih.gov

The furan ring is known to be significantly more reactive towards electrophiles than benzene (B151609) due to its π-electron-rich nature. researchgate.net Theoretical calculations consistently show that electrophilic attack on furan preferentially occurs at the C2 (or α) position. researchgate.net This is because the positive charge in the resulting sigma-complex is more effectively delocalized over the ring, including the oxygen atom. In the case of this compound, the 2-position of the furan ring is substituted with the ester group. Therefore, electrophilic attack would be directed to the other positions, with the C5 position being the most likely site for substitution due to electronic and steric factors.

The naphthalene ring system is also more reactive than benzene. ias.ac.in Computational studies on naphthalene itself indicate that electrophilic substitution is favored at the C1 (or α) position over the C2 (or β) position. This preference is attributed to the greater stability of the carbocation intermediate formed upon attack at the C1 position, which can be rationalized by considering the number of resonance structures that preserve the aromaticity of the second ring. For the 2-substituted naphthalene moiety in this compound, the directing effects of the methylene ester group and the steric hindrance it imposes would need to be computationally modeled to predict the precise outcome of electrophilic substitution.

A common computational approach to predict the site of electrophilic attack is to calculate the energies of all possible sigma-complex intermediates. nih.gov The intermediate with the lowest energy corresponds to the kinetically favored product. Density Functional Theory (DFT) is a widely used method for these calculations. nih.gov

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Aromatic Ring | Most Probable Site of Electrophilic Attack | Rationale based on Computational Studies of Analogues |

| Furan Ring | C5-position | The C2-ester group deactivates the ring but directs to other positions. The C5 position is electronically favored and sterically accessible. |

| Naphthalene Ring | C1, C3, C6, or C8 positions | The 2-substituent directs to multiple positions. The relative reactivity of these sites would depend on the specific electrophile and reaction conditions, with C1 and C8 generally being the most activated positions in a 2-substituted naphthalene. |

Solvent Effects on Molecular Properties and Reactivity

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models, particularly implicit solvent models like the Polarizable Continuum Model (PCM), are frequently used to account for these effects. wikipedia.orgwikipedia.orggitlab.iouni-muenchen.deresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the charge distribution of the solute molecule.

For the hydrolysis of this compound, the polarity of the solvent would significantly influence the stability of the charged transition states. In both acid- and base-catalyzed mechanisms, the transition states are more polar than the reactants. Therefore, an increase in solvent polarity is expected to stabilize the transition state more than the ground state, leading to an acceleration of the reaction rate. rjpn.orgias.ac.inijsrst.comresearchgate.net Computational studies can quantify this effect by calculating the activation energies in different solvent environments.

Furthermore, the molecular properties of this compound itself, such as its dipole moment and electronic absorption spectrum, would be influenced by the solvent environment. Solvatochromism, the change in the color of a substance when dissolved in different solvents, can be predicted using time-dependent DFT (TD-DFT) calculations coupled with a PCM.

Table 3: Predicted Influence of Solvent Polarity on the Reactivity of this compound

| Reaction Type | Predicted Effect of Increasing Solvent Polarity | Computational Rationale |

| Ester Hydrolysis | Increased reaction rate | Stabilization of the polar, charged transition state. |

| Electrophilic Aromatic Substitution | Generally increased reaction rate | Stabilization of the charged sigma-complex intermediate. |

| Molecular Properties | Shift in UV-Vis absorption spectra (Solvatochromism) | Differential stabilization of the ground and excited electronic states. |

Chemical Transformations and Derivatization of 2 Naphthylmethyl 2 Furoate

Modifications at the Ester Linkage

The ester group is a primary site for chemical modification, allowing for the cleavage or transformation of the C-O bond between the furoyl group and the 2-naphthylmethyl moiety. These reactions are fundamental in synthetic chemistry for either deprotection or conversion to other functional groups.

Hydrolysis is the cleavage of the ester bond by reaction with water, typically catalyzed by an acid or a base, to yield 2-furoic acid and 2-naphthylmethanol.

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in an excess of water. chemguide.co.uk The reaction proceeds by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.com To drive the equilibrium towards the products, a large excess of water is typically used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process that involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. masterorganicchemistry.com The reaction yields the salt of the carboxylic acid (sodium 2-furoate) and 2-naphthylmethanol. chemguide.co.uk An acidic workup is required to protonate the carboxylate salt to obtain the free 2-furoic acid. masterorganicchemistry.com Saponification is often preferred for its irreversibility and cleaner product separation. chemguide.co.uk

Transesterification is the process of exchanging the 2-naphthylmethyl group of the ester with a different alcohol group. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Similar to hydrolysis, the reaction involves protonation of the carbonyl, followed by attack from a new alcohol molecule. Using the new alcohol as the solvent drives the reaction to completion. masterorganicchemistry.com

Base-Catalyzed Transesterification : An alkoxide, corresponding to the new alcohol, is used as a nucleophile. youtube.com For instance, reacting 2-naphthylmethyl 2-furoate with ethanol (B145695) in the presence of sodium ethoxide would yield ethyl 2-furoate and 2-naphthylmethanol. This method is efficient but requires anhydrous conditions to prevent competing hydrolysis. masterorganicchemistry.comyoutube.com

Table 1: Hydrolysis and Transesterification of this compound

| Reaction | Reagents | Products | Conditions |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl) | 2-Furoic Acid, 2-Naphthylmethanol | Heat under reflux |

| Basic Hydrolysis | NaOH, H₂O then H₃O⁺ | 2-Furoic Acid, 2-Naphthylmethanol | Heat under reflux |

Beyond hydrolysis and transesterification, the ester can react with other nucleophiles to form different carboxylic acid derivatives. masterorganicchemistry.com These reactions proceed via the characteristic nucleophilic addition-elimination mechanism at the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Aminolysis : The reaction with ammonia (B1221849) or a primary or secondary amine cleaves the ester to form 2-furamide (B1196590) or an N-substituted 2-furamide, respectively, along with 2-naphthylmethanol. This reaction is generally slower than hydrolysis and may require heating. youtube.com

Reaction with Organometallic Reagents : Grignard reagents (R-MgBr) or organolithium reagents (R-Li) react with esters to produce tertiary alcohols. chemistrytalk.org The reaction involves two equivalents of the organometallic reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which is then immediately attacked by a second equivalent to yield a tertiary alcohol after an acidic workup.

Reduction : Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would cleave the ester to produce both furfuryl alcohol and 2-naphthylmethanol.

Table 2: Nucleophilic Acyl Substitution of this compound

| Nucleophile | Reagent Example | Product of Furoyl Moiety | Byproduct |

|---|---|---|---|

| Amine | NH₃ | 2-Furamide | 2-Naphthylmethanol |

| Grignard Reagent | 2 equiv. CH₃MgBr, then H₃O⁺ | 2-(Furan-2-yl)propan-2-ol | 2-Naphthylmethanol |

Functionalization of the Furan (B31954) Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations while potentially keeping the ester linkage intact.

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609), typically occurring at the position adjacent to the heteroatom (the 2- or 5-position). pearson.com In this compound, the 2-position is blocked by the ester group. The ester group is electron-withdrawing and deactivating, but the inherent high reactivity of the furan ring still allows for substitution, which is strongly directed to the 5-position.

Halogenation : Bromination or chlorination can be achieved under mild conditions. For example, furan reacts with bromine in a non-polar solvent to yield 2-bromofuran. pearson.com For this compound, this reaction would be expected to produce 2-naphthylmethyl 5-bromo-2-furoate.

Nitration : Furan itself is sensitive to strong acids, but nitration can be accomplished using milder reagents like acetyl nitrate (B79036) (CH₃COONO₂) to prevent ring degradation. This would lead to the formation of 2-naphthylmethyl 5-nitro-2-furoate.

Friedel-Crafts Acylation : This reaction can introduce an acyl group at the 5-position. Due to the sensitivity of the furan ring, milder Lewis acid catalysts (e.g., BF₃·OEt₂) are typically used instead of AlCl₃. For example, acylation with acetic anhydride (B1165640) and a mild catalyst would yield 2-naphthylmethyl 5-acetyl-2-furoate.

Table 3: Electrophilic Aromatic Substitution on the Furan Ring

| Reaction | Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂, Dioxane | 2-Naphthylmethyl 5-bromo-2-furoate |

| Nitration | CH₃COONO₂ | 2-Naphthylmethyl 5-nitro-2-furoate |

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.netrsc.org The presence of an electron-withdrawing group, such as the ester in this compound, generally reduces the reactivity of the furan diene towards typical electron-poor dienophiles. rsc.org

However, research has shown that 2-furoic acid and its derivatives can indeed participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides or benzyne. researchgate.netrsc.org The reactions often benefit from rate enhancement when conducted in water. rsc.org The reaction of this compound with a dienophile like N-methylmaleimide would be expected to form a 7-oxabicyclo[2.2.1]heptene derivative. This adduct can then serve as a versatile intermediate for synthesizing various saturated and aromatic compounds. researchgate.net

Table 4: Diels-Alder Reaction of this compound

| Dienophile | Expected Product | Conditions |

|---|---|---|

| N-Methylmaleimide | 7-Oxabicyclo[2.2.1]heptene adduct | Heat, potentially in aqueous media |

The furan ring can undergo cleavage under specific conditions, providing a pathway to linear, highly functionalized molecules. These reactions are important in converting biomass-derived furans into other valuable chemical building blocks. mdpi.comrsc.org

Acid-Catalyzed Ring Opening : In the presence of acid and an alcohol (e.g., methanol), the furan ring can be opened. This often leads to the formation of levulinate ester derivatives or other 1,4-dicarbonyl compounds. mdpi.com For this compound, this could potentially lead to complex rearranged products.

Oxidative Ring Opening : Oxidation of the furan ring, for instance with bromine in methanol (B129727) followed by hydrolysis, can lead to the formation of unsaturated 1,4-dicarbonyl compounds.

These ring-opening reactions are less predictable for a substituted furan like this compound without specific experimental data, but they represent a potential route for significant structural modification. rsc.orgnih.gov

Reactions at the Naphthalene (B1677914) Moiety

The fused aromatic ring system of naphthalene in this compound presents a rich area for chemical modification. The reactivity of this moiety is influenced by the electron-donating character of the alkyl substituent and the inherent properties of the naphthalene core.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring is susceptible to electrophilic aromatic substitution (EAS) reactions due to its high electron density. The regioselectivity of these reactions is governed by the directing influence of the 2-methyl substituent and the intrinsic reactivity differences between the α and β positions of the naphthalene system. The α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). The 2-naphthylmethyl group, being an activating group, directs incoming electrophiles primarily to the 1-position of the substituted ring and the 6- and 8-positions of the adjacent ring.

Key electrophilic aromatic substitution reactions applicable to the naphthalene moiety include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the naphthalene ring. The precise substitution pattern is dependent on the reaction conditions, with variations in temperature and acid concentration influencing the kinetic and thermodynamic product distribution.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride, can lead to the corresponding halogenated derivatives. Substitution is expected to occur preferentially at the more activated α-positions.

Sulfonation: The use of fuming sulfuric acid can introduce a sulfonic acid group. The position of sulfonation is often temperature-dependent, highlighting the reversibility of this reaction.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions (using an acyl chloride or alkyl halide with a Lewis acid catalyst) can introduce new carbon-carbon bonds. These reactions typically favor substitution at the 5- and 8-positions of the unsubstituted ring.

It is crucial to consider the stability of the ester linkage under the often harsh, acidic conditions of EAS reactions, as hydrolysis can be a competing pathway.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Naphthalene Moiety of this compound

| Reaction | Typical Reagents | Predominant Substitution Positions |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1, 6, 8 |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 1, 5, 8 |

| Sulfonation | SO₃ / H₂SO₄ | 1, 6 (kinetically controlled) or 5, 8 (thermodynamically controlled) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 5, 8 |

Oxidative Transformations of the Naphthylmethyl Group

The benzylic C-H bonds of the methylene (B1212753) bridge in the 2-naphthylmethyl group are susceptible to oxidation. This transformation provides a pathway to introduce a carbonyl functionality, converting the 2-naphthylmethyl ester into a 2-naphthoyl ester. A variety of oxidizing agents can effect this transformation, with the choice of reagent being critical to ensure selectivity and avoid over-oxidation or degradation of the furan or naphthalene rings.

Reagents such as potassium permanganate (B83412) or chromium trioxide can be employed, although milder and more selective oxidants like manganese dioxide (MnO₂) are often preferred for the oxidation of benzylic alcohols and their derivatives. The use of such selective reagents minimizes the risk of cleaving the aromatic systems or the ester bond.

Strategic Utility as a Protecting Group Component

The 2-naphthylmethyl (Nap) group is a valuable protecting group for carboxylic acids in multi-step organic synthesis. Its stability under a broad range of reaction conditions and the specific methods for its removal make it a strategic choice for complex molecular architectures.

Investigating the Stability and Cleavage of the 2-Naphthylmethyl Ester as a Protecting Group

The 2-naphthylmethyl ester exhibits significant stability towards both acidic and basic conditions that would readily cleave many other ester protecting groups, such as methyl or ethyl esters. This robustness allows for a wide array of chemical transformations to be performed on other parts of a molecule without affecting the protected carboxylic acid.

Deprotection, or cleavage, of the 2-naphthylmethyl ester is most commonly achieved through oxidative methods. The reagent of choice for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The mechanism of cleavage involves the formation of a charge-transfer complex between the electron-rich naphthalene ring and the electron-deficient DDQ, followed by hydride abstraction from the benzylic position. The resulting intermediate is then hydrolyzed to release the free carboxylic acid. This deprotection is typically conducted under neutral conditions, often in a chlorinated solvent containing a small amount of water.

Table 2: Stability and Cleavage of the 2-Naphthylmethyl (Nap) Protecting Group

| Condition | Stability/Cleavage | Reagents/Details |

|---|---|---|

| Acidic Conditions | Stable | e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) |

| Basic Conditions | Stable | e.g., Lithium hydroxide (LiOH), Sodium hydroxide (NaOH) |

| Oxidative Cleavage | Cleaved | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in CH₂Cl₂/H₂O |

| Hydrogenolysis | Can be cleaved | H₂, Pd/C; may require elevated pressure or temperature |

Orthogonal Deprotection Strategies in Multi-Step Synthesis

The unique cleavage conditions for the 2-naphthylmethyl ester make it an excellent component of an orthogonal protecting group strategy. This strategy allows for the selective removal of one protecting group in the presence of others, enabling the stepwise construction of complex molecules.

For example, a molecule could be synthesized with multiple functional groups protected with different groups that are cleaved under distinct conditions:

A carboxylic acid protected as a 2-naphthylmethyl (Nap) ester .

An alcohol protected as a tert-butyldimethylsilyl (TBS) ether .

An amine protected as a tert-butyloxycarbonyl (Boc) carbamate .

In this scenario, each protecting group can be removed selectively:

The Boc group can be removed with strong acid (e.g., TFA).

The TBS group can be cleaved using a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

The Nap ester can be deprotected oxidatively with DDQ.

This orthogonality provides chemists with precise control over the synthetic sequence, allowing for the selective unmasking and reaction of specific functional groups at desired stages of a synthesis.

Potential Non Clinical Applications of 2 Naphthylmethyl 2 Furoate and Its Derivatives

Role as a Building Block in Complex Organic Synthesis

The furan (B31954) ring within 2-naphthylmethyl 2-furoate is a versatile precursor in the synthesis of more complex molecules. nih.govtubitak.gov.tracs.org Its derivatives can undergo a variety of transformations to yield advanced heterocyclic systems and can participate in multi-component reactions to build molecular complexity in a single step. nih.govtubitak.gov.tr

Furan derivatives are well-established as key building blocks for a wide array of heterocyclic compounds. derpharmachemica.com The furan ring can be chemically modified through various reactions, including cycloadditions and ring-opening/re-closing sequences, to generate other heterocyclic structures. acs.org For instance, the furan nucleus can serve as a diene in Diels-Alder reactions, leading to the formation of oxabicyclic systems, which are precursors to a variety of other functionalized molecules. researchgate.net

Furthermore, furan derivatives can be converted into other heterocycles such as pyrroles, thiophenes, and pyridazines through established synthetic routes. organic-chemistry.org The specific functionalization of the furan ring in a this compound derivative would dictate the precise synthetic pathways and the resulting heterocyclic products. The presence of the naphthylmethyl group could also influence the reactivity and selectivity of these transformations.

Some common transformations of the furan ring to other heterocyclic systems include:

Paal-Knorr Synthesis: While typically used to form furans from 1,4-dicarbonyl compounds, variations of this reaction can be used to convert furan derivatives into other heterocycles. derpharmachemica.com

Ring Expansion: Under specific conditions, the five-membered furan ring can be expanded to six-membered rings like pyrans or pyridines.

Cycloaddition Reactions: The furan ring readily participates as a 4π component in [4+2] cycloadditions, providing access to complex bridged ring systems. derpharmachemica.com

The synthesis of naphtho[2,1-b]furan (B1199300) derivatives, which share structural similarities with the naphthalene (B1677914) portion of this compound, has been achieved through methods like the cyclization of functionalized naphthols. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govtubitak.gov.tr Furan derivatives, particularly furfural (B47365) (a related aldehyde), are valuable components in MCRs. acs.org

A derivative of this compound, appropriately functionalized, could serve as a key scaffold in MCRs. For example, if the furan ring were modified to contain an aldehyde group, it could participate in well-known MCRs such as the Ugi or Passerini reactions. acs.org These reactions are powerful tools for the rapid generation of diverse molecular libraries, which can be screened for various properties. The bulky naphthylmethyl group would likely impart specific steric and electronic properties to the resulting MCR products.

Table 1: Examples of Multi-Component Reactions Involving Furan Derivatives

| Reaction Name | Reactants | Product Type | Reference |

| Ugi Reaction | Aldehyde (e.g., furfural), Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | acs.org |

| Passerini Reaction | Aldehyde (e.g., furfural), Isocyanide, Carboxylic Acid | α-Acyloxy Amide | acs.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde (e.g., furfural), β-Ketoester, Ammonia (B1221849) | Dihydropyridine | nih.govtubitak.gov.tr |

Application in Materials Science

The furan and naphthalene components of this compound suggest its potential utility in the field of materials science, particularly in the development of novel polymers and photoactive materials.

Furan derivatives, especially 2,5-furandicarboxylic acid (FDCA), are recognized as important bio-based monomers for the synthesis of polyesters and polyamides. researchgate.netacs.org These furan-based polymers are being investigated as renewable alternatives to petroleum-based plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org The enzymatic polymerization of furan-based monomers has been shown to be an effective and sustainable route to high-performance polymers. nih.govnih.gov

A derivative of this compound, for example, a diol or dicarboxylic acid derivative, could potentially be used as a monomer in polymerization reactions. The incorporation of the rigid naphthalene unit into a polyester (B1180765) backbone alongside the furan ring could lead to polymers with enhanced thermal stability and specific mechanical properties. The synthesis of furan-based copolyesters has been achieved with molecular weights up to 35,000 g/mol . nih.govnih.gov

Table 2: Properties of Furan-Based Polymers

| Polymer Type | Monomers | Key Properties | Reference |

| Furan-based Copolyesters | Dimethyl 2,5-furandicarboxylate, 2,5-bis(hydroxymethyl)furan, aliphatic diols | High molecular weight, potential for processability | nih.govnih.gov |

| Furan-based Polyamides | 2,5-Furandicarboxylic acid, p-phenylenediamine | High thermal stability, amorphous nature | dtic.mil |

Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that can initiate polymerization. There is growing interest in developing photoinitiators that are sensitive to visible light. researchgate.net Furan-containing compounds have been investigated as structural motifs in the design of visible light photoinitiators. mdpi.com

While there is no direct data on the use of this compound as a photoinitiator, its structure contains chromophores (naphthalene and furan) that absorb UV light. Derivatives of this compound could potentially be engineered to act as photoinitiators. For instance, the incorporation of specific functional groups could enhance its ability to undergo photochemical reactions that generate initiating radicals. Furan-based benzylidene ketones and chalcones have been reported as effective photoinitiators for polymerization under visible light. mdpi.com The design of novel photoinitiators often involves computer simulations to predict their photolysis mechanisms and initiating capabilities. acs.org

Chemical Probes and Labeling Agents (e.g., for non-biological research, spectroscopic probes)

The naphthalene moiety in this compound is a well-known fluorophore, meaning it can absorb light at a specific wavelength and emit it at a longer wavelength. This property makes naphthalene derivatives useful as fluorescent probes and labels in various research applications.

While specific studies on this compound as a chemical probe are not available, its structure suggests this potential. The furan ring could be chemically modified to attach to other molecules of interest, and the naphthalene group would serve as the fluorescent reporter. Such probes could be used in non-biological research, for example, to study the properties of materials or to follow the course of chemical reactions through fluorescence spectroscopy. The development of heterocyclic compounds as probes is a significant area of research in medicinal and materials chemistry. nih.gov

Future Research Directions and Unexplored Avenues for 2 Naphthylmethyl 2 Furoate

Development of Novel and Efficient Synthetic Routes with Enhanced Selectivity and Yield

While standard esterification methods can produce 2-naphthylmethyl 2-furoate, future research should focus on developing more efficient and selective synthetic strategies. Traditional methods often require harsh conditions and can lead to the formation of byproducts, necessitating extensive purification.

Key areas for development include:

Catalyst Development : Investigating novel catalysts, such as enzyme-based systems or specialized metal complexes, could lead to milder reaction conditions and improved yields. For instance, lipase-catalyzed reactions have shown promise in the synthesis of other esters. mdpi.com

Alternative Reagents : Exploring the use of activating agents other than traditional acid chlorides or anhydrides could enhance selectivity and reduce waste.

Process Intensification : Techniques like microwave-assisted synthesis could dramatically reduce reaction times and improve energy efficiency. conicet.gov.ar

A comparative table of potential synthetic methods is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges |

| Fischer Esterification | Readily available starting materials. | Harsh conditions (strong acid, high temperature), equilibrium limitations. |

| Acyl Chloride/Anhydride (B1165640) Method | High reactivity, good yields. | Generation of corrosive byproducts (HCl), moisture sensitivity. nih.gov |

| Steglich Esterification | Mild reaction conditions. | Use of carbodiimide (B86325) reagents can lead to urea (B33335) byproducts. |

| Enzyme-Catalyzed Esterification | High selectivity, environmentally benign. | Enzyme stability and cost, slower reaction rates. mdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Specialized equipment required, potential for localized overheating. conicet.gov.ar |

Exploration of Unconventional Reactivity Patterns

The furoate ring in this compound is susceptible to a variety of transformations that have yet to be explored for this specific compound. Research in this area could uncover novel reaction pathways and lead to the synthesis of a diverse range of derivatives.

Potential areas of investigation include:

Diels-Alder Reactions : The furan (B31954) ring can act as a diene in Diels-Alder cycloadditions, providing access to complex polycyclic structures.

Ring-Opening Reactions : Under specific conditions, the furan ring can be opened to yield linear compounds with multiple functional groups.

Metal-Catalyzed Cross-Coupling : The C-H bonds on the furan and naphthalene (B1677914) rings could be targets for direct functionalization using modern cross-coupling techniques. researchgate.net

Oxidative Coupling : Palladium-catalyzed oxidative coupling of the furoate moiety could lead to the formation of bifuran structures. researchgate.net

Advanced Mechanistic Studies using Time-Resolved Spectroscopy or In Situ Monitoring

A deep understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic methods. Advanced spectroscopic techniques can provide real-time insights into these processes.

Future research could employ:

Time-Resolved Infrared (TRIR) Spectroscopy : To monitor the formation and consumption of intermediates during a reaction.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy : To track the progress of a reaction within the NMR tube, providing detailed structural information on all species present.

Raman Spectroscopy : To study vibrational modes and identify transient species.

These techniques would be particularly valuable for studying fast reactions or for identifying short-lived, low-concentration intermediates that are missed by traditional analytical methods.

Interdisciplinary Research with Computational Chemistry for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting the properties and reactivity of this compound and its derivatives. researchgate.net This approach can guide experimental work by identifying promising synthetic targets and reaction conditions.

Specific applications of computational chemistry include:

Predicting Reaction Pathways : Calculating the energy barriers for different potential reaction mechanisms to determine the most likely pathway.

Simulating Spectroscopic Data : Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds. researchgate.net

Modeling Intermolecular Interactions : Understanding how molecules of this compound interact with each other and with solvents or catalysts.

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Geometry optimization, reaction mechanism studies. | Molecular structure, reaction energies, spectroscopic properties. researchgate.net |

| Molecular Dynamics (MD) | Simulation of bulk properties and intermolecular interactions. | Conformations, solvent effects, diffusion coefficients. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or physical properties. | Predictive models for biological activity or material properties. |

Design and Synthesis of Advanced Analogs for Structure-Reactivity Relationship Studies

Systematically modifying the structure of this compound and studying the effects on its reactivity and physical properties can provide valuable insights into structure-reactivity relationships. nih.gov

Potential modifications include:

Substitution on the Naphthalene Ring : Introducing electron-donating or electron-withdrawing groups to probe electronic effects.

Substitution on the Furan Ring : Altering the substituents on the furan ring to modify its reactivity in, for example, cycloaddition reactions. researchgate.net

Varying the Ester Linkage : Replacing the oxygen atom of the ester with sulfur (thioester) or nitrogen (amide) to create new classes of compounds with different properties.

Application in Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. vapourtec.comeuropa.eu The synthesis of this compound and its derivatives is well-suited for this technology.

Key benefits of applying flow chemistry include:

Enhanced Safety : Potentially hazardous reactions can be performed more safely on a small scale within a continuous flow reactor. europa.eu

Improved Efficiency : Reactions can often be run at higher temperatures and pressures in a flow system, leading to faster reaction times and higher throughput. nih.gov

Facilitated Scale-Up : Scaling up a reaction is often simpler in a flow system, as it involves running the reactor for a longer time rather than using larger and larger flasks.

The development of a continuous flow process for the synthesis of this compound would be a significant step towards its potential large-scale production for materials science or other applications. riken.jp

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-naphthylmethyl 2-furoate, and what analytical techniques are used to confirm its structure?

- Methodological Answer :

- Synthesis : A prominent method involves oxidative esterification of furfural derivatives using cobalt single-atom catalysts (Co-SA/3DOM-NC) under mild conditions, achieving high selectivity (>95%) and stability . Another approach utilizes condensation reactions, such as acid-catalyzed condensation of ethyl 2-furoate with acetone to form structurally related furan esters .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C NMR) and mass spectrometry (MS) are critical. For example, NMR data (e.g., δ 7.8–7.2 ppm for naphthyl protons) and high-resolution MS (e.g., m/z 284.1 [M+H]) confirm structural integrity .

Q. How is this compound utilized as a building block in organic synthesis?

- Methodological Answer :

- It serves as a precursor in glycoside synthesis, where its naphthylmethyl group acts as a protective moiety. For example, it is used to synthesize 2-naphthylmethyl-protected glucopyranosides, which are intermediates in carbohydrate chemistry .

- In flavor chemistry, it is a model compound for studying esterification pathways in food volatiles, though its direct application is less common than simpler furan esters like methyl 2-furoate .

Advanced Research Questions

Q. What catalytic mechanisms underlie the oxidative esterification of furfural to produce this compound?

- Methodological Answer :

- The Co-SA/3DOM-NC catalyst facilitates a radical-mediated pathway, where CoN sites activate molecular oxygen, enabling selective oxidation of furfural to the corresponding acid, followed by esterification with methanol. Isotopic labeling (e.g., O) and in-situ FTIR spectroscopy are used to trace reaction intermediates .

- Kinetic studies (e.g., Arrhenius plots) reveal an activation energy of ~45 kJ/mol, suggesting rate-limiting C–H bond cleavage in the furan ring .

Q. How can researchers resolve contradictions in metabolite detection during anaerobic degradation of naphthalene derivatives, such as unexpected (2-naphthylmethyl)succinate formation?

- Methodological Answer :

- Contradiction Analysis : Trace (2-naphthylmethyl)succinate detected in naphthalene-grown cultures (despite no 2-methylnaphthalene substrate) may arise from side reactions of 2-naphthoyl-CoA. Validate via C-bicarbonate labeling to distinguish carboxylation vs. methylation pathways .

- Experimental Design : Use knockout strains lacking succinate synthase to test metabolite dependency. Compare metabolite profiles via GC-MS after derivatization (e.g., methyl ester formation) .

Q. What strategies improve the reproducibility of this compound synthesis across heterogeneous catalytic systems?

- Methodological Answer :

- Catalyst Optimization : Use BET surface area analysis and X-ray absorption spectroscopy (XAS) to ensure uniform dispersion of active sites (e.g., CoN) on 3D-ordered macroporous carbon supports .

- Process Control : Monitor reaction parameters (e.g., O partial pressure, pH) to suppress side products like 2-naphthoic acid. Statistical tools (e.g., Design of Experiments) can identify critical variables .

Data and Contradiction Management

Q. How should researchers address discrepancies in reported furan ester stability under varying pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Compare degradation kinetics (e.g., first-order rate constants) across studies to identify outliers .

- Use quantum mechanical calculations (e.g., DFT) to model hydrolysis pathways and identify pH-sensitive functional groups (e.g., ester carbonyl) .

Q. What protocols ensure robust quantification of this compound in complex matrices (e.g., environmental samples)?

- Methodological Answer :

- Sample Preparation : Solid-phase microextraction (SPME) with polydimethylsiloxane/divinylbenzene fibers maximizes recovery from aqueous matrices .

- Analytical Validation : Use internal standards (e.g., deuterated methyl 2-furoate) to correct for matrix effects in GC-MS. Validate linearity (R > 0.995) and LOD/LOQ (e.g., 0.1 ng/mL) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.